

Application of 1,2,3-Trimethoxypropane in CO₂ Capture Technologies

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Compound of Interest

Compound Name: 1,2,3-Trimethoxypropane

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Abstract

1,2,3-Trimethoxypropane (1,2,3-TMP), a derivative of glycerol, presents a promising avenue for the development of "green" physical solvents for carbon dioxide (CO₂) capture.^{[1][2][3][4][5]} This document provides a comprehensive overview of the application of 1,2,3-TMP in CO₂ capture technologies, detailing its physical properties, CO₂ solubility, and the experimental protocols for its synthesis and evaluation. The structural similarity of 1,2,3-TMP to polyether solvents used in established industrial processes like the Selexol process underscores its potential as a viable alternative.^{[1][2][3][4][5]} The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in exploring and advancing the use of this sustainable solvent.

Introduction

The capture and sequestration of CO₂ are critical strategies in mitigating greenhouse gas emissions. Physical solvents play a significant role in pre-combustion CO₂ capture from high-pressure gas streams, such as in natural gas sweetening and integrated gasification combined cycle (IGCC) systems.^{[1][2]} **1,2,3-Trimethoxypropane**, derived from the abundant and renewable resource glycerol, has emerged as a potential green solvent.^{[1][2][3][4][5]} Its favorable physical properties, including low viscosity and promising CO₂ solubility, make it an attractive candidate for further investigation and application.^{[1][3]} This document outlines the

key characteristics of 1,2,3-TMP and provides standardized protocols for its synthesis and performance evaluation in the context of CO₂ capture.

Physicochemical Properties of 1,2,3-Trimethoxypropane

The physical properties of a solvent are crucial for its effectiveness and efficiency in a CO₂ capture process. Key parameters such as density and viscosity influence pumping costs and mass transfer rates.

Table 1: Density of **1,2,3-Trimethoxypropane** at Various Temperatures^[1]

Temperature (°C)	Density (g/cm ³)
20	0.9696
30	0.9605
40	0.9513
50	0.9422
60	0.9330
70	0.9239
80	0.9147

Table 2: Viscosity of **1,2,3-Trimethoxypropane** at Various Temperatures^[1]

Temperature (°C)	Viscosity (cP)
20	1.39
30	1.15
40	0.97
50	0.82
60	0.71
70	0.62
80	0.54

CO₂ Solubility in 1,2,3-Trimethoxypropane

The solubility of CO₂ in the solvent is a primary indicator of its capture capacity. The following table summarizes the CO₂ solubility in 1,2,3-TMP at various temperatures, expressed in terms of Henry's Law constants, volumetric solubility, and molality.

Table 3: CO₂ Solubility in 1,2,3-Trimethoxypropane[1]

Temperature (°C)	Henry's Constant (H, atm)	Volumetric Solubility (S _v , cm ³ (STP) CO ₂ / (cm ³ solvent·atm CO ₂))	Molality per Pressure (S _m , mol CO ₂ / (kg solvent·atm CO ₂))
30	26.8	3.49	0.156
45	33.6	2.78	0.124
60	41.5	2.25	0.100
75	49.8	1.87	0.083

Experimental Protocols

This protocol is adapted from the literature for the synthesis of 1,2,3-TMP from glycerol.[1]

Materials:

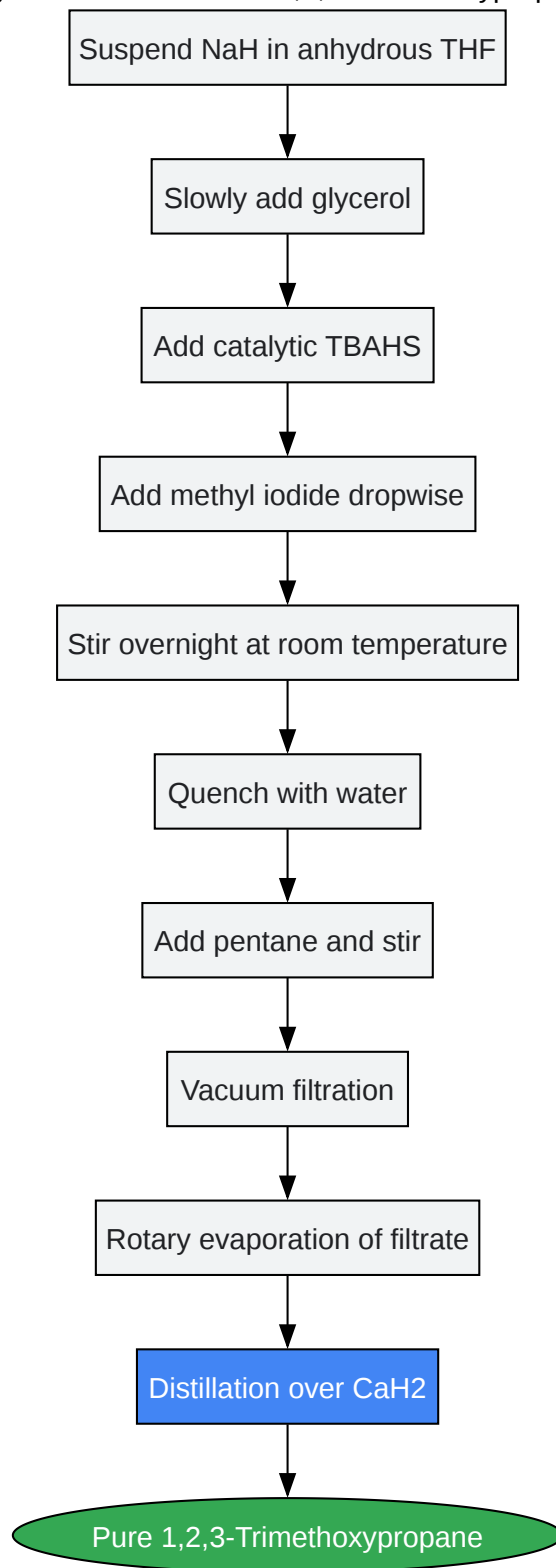
- Glycerol
- Sodium hydride (NaH)
- Methyl iodide (CH₃I)
- Tetrabutylammonium hydrogen sulfate (TBAHS)
- Pentane
- Calcium hydride (CaH₂)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
- Slowly add glycerol to the suspension while stirring.
- Add a catalytic amount of TBAHS to the mixture.
- Add methyl iodide dropwise via the addition funnel. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
- After the addition is complete, allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Add pentane to the reaction mixture and stir for several hours.
- Separate the solids by vacuum filtration.
- Reduce the filtrate volume via rotary evaporation.

- Distill the crude product over calcium hydride to obtain pure **1,2,3-trimethoxypropane**. The boiling point is reported as 66–69 °C at 90 mbar.^[1]

Synthesis Workflow for 1,2,3-Trimethoxypropane



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Caption: Synthesis of **1,2,3-Trimethoxypropane**.

This protocol describes the measurement of the density of 1,2,3-TMP using a digital density meter.^[1]

Apparatus:

- Mettler-Toledo DM45 DeltaRange density meter or equivalent.
- Temperature-controlled water bath.

Procedure:

- Calibrate the density meter with deionized water and air at the desired measurement temperatures.
- Inject a sample of 1,2,3-TMP (minimum 1.2 cm³) into the measurement cell.
- Allow the sample to thermally equilibrate at the set temperature.
- Record the density reading. The measurement is based on the oscillation of a U-form tube.
- Repeat the measurement at 10 °C intervals from 20 to 80 °C.

This protocol details the measurement of the dynamic viscosity of 1,2,3-TMP.^{[1][2]}

Apparatus:

- Brookfield DV-II+ Pro viscometer or equivalent.
- ULA (Ultra Low Adapter) spindle and jacketed sample cell.
- Temperature-controlled circulating bath.

Procedure:

- Calibrate the viscometer with a standard fluid of known viscosity.

- Place a sufficient volume of 1,2,3-TMP (minimum 16 cm³) into the jacketed sample cell.
- Attach the ULA spindle.
- Set the circulating bath to the desired temperature and allow the sample to equilibrate.
- Set the spindle speed and record the torque reading to calculate the viscosity.
- Repeat the measurements at 10 °C intervals between 20 and 80 °C.

This protocol outlines a gravimetric method for determining the solubility of CO₂ in 1,2,3-TMP.
[\[1\]](#)[\[2\]](#)

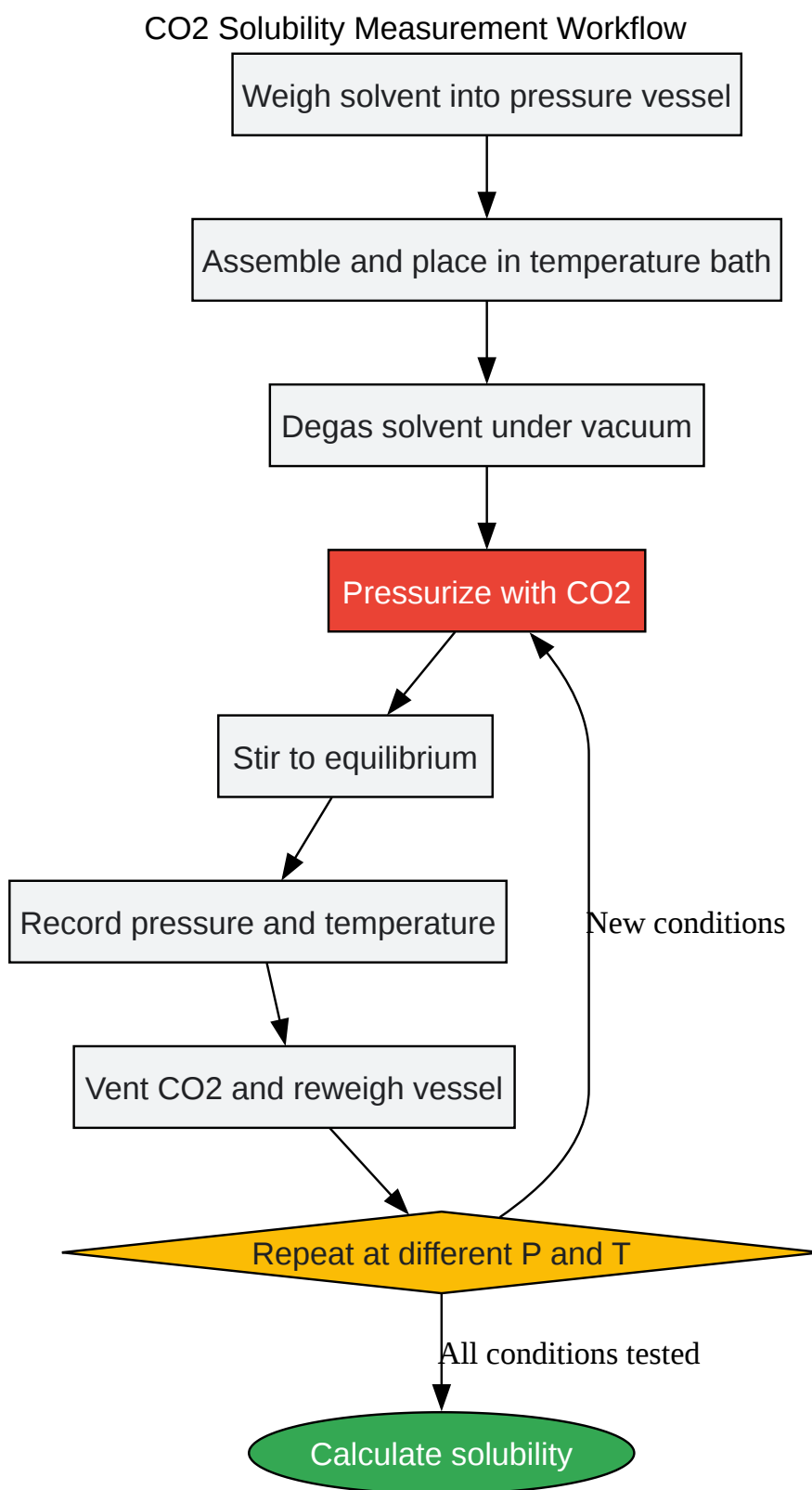
Apparatus:

- High-pressure glass vessel with a pressure transducer and thermocouple.
- Magnetic stirrer.
- Vacuum pump.
- High-purity CO₂ source.
- Analytical balance.

Procedure:

- Accurately weigh a known amount of 1,2,3-TMP into the pressure vessel.
- Assemble the apparatus and place the vessel in a temperature-controlled water bath on a magnetic stirrer.
- Degas the solvent by applying a vacuum to remove any dissolved air.
- Pressurize the vessel with CO₂ to the desired pressure (e.g., 2 atm).
- Stir the mixture until the pressure stabilizes, indicating that equilibrium has been reached.
- Record the equilibrium pressure and temperature.

- Carefully vent the CO₂ and reweigh the vessel to determine the mass of absorbed CO₂.
- Repeat the procedure at different pressures (e.g., 4 atm and 6 atm) and temperatures (e.g., 30, 45, 60, and 75 °C).
- Calculate the mole fraction of CO₂ in the liquid phase and subsequently the Henry's Law constant.

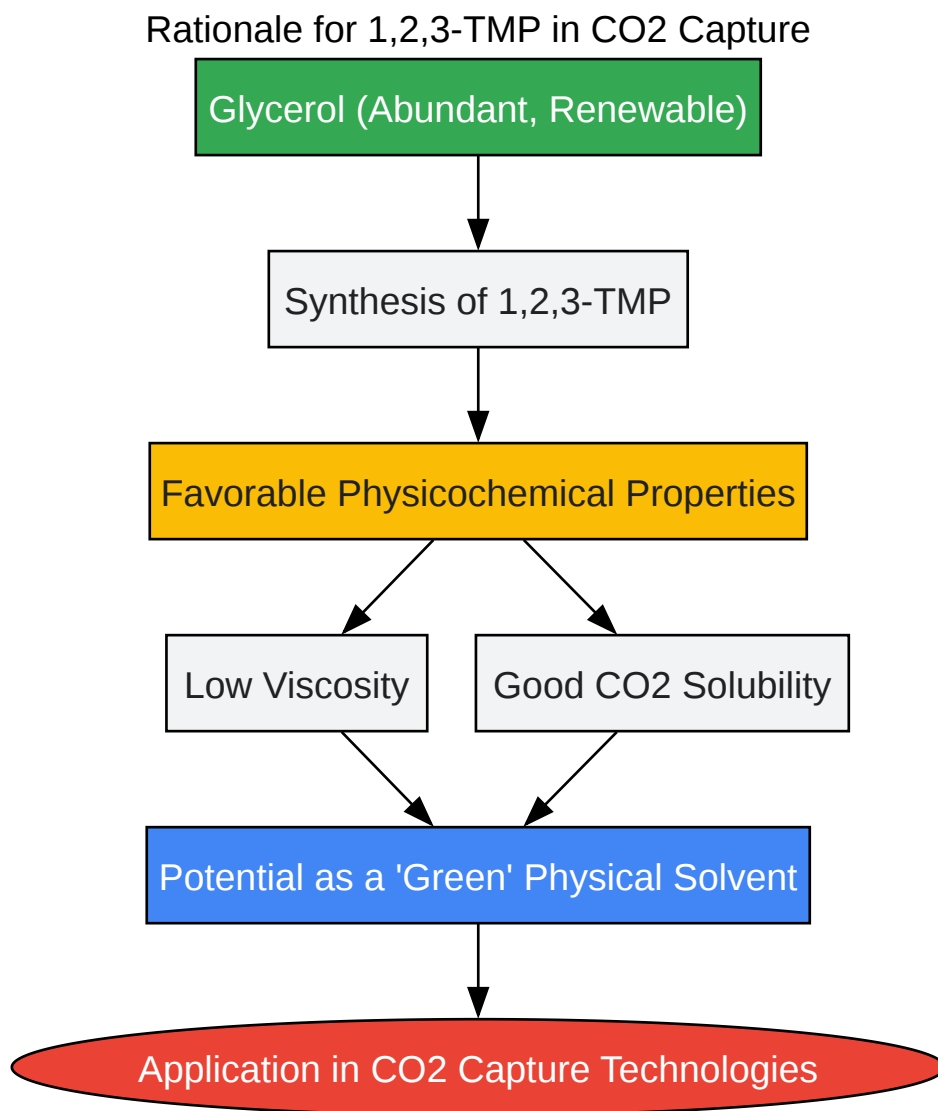


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Caption: Measurement of CO2 Solubility.

Logical Framework for Application

The selection of 1,2,3-TMP for CO₂ capture is based on a logical progression from its sustainable origin to its favorable performance characteristics.



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Caption: Rationale for 1,2,3-TMP in CO₂ Capture.

Conclusion

1,2,3-Trimethoxypropane demonstrates significant potential as a bio-derived physical solvent for CO₂ capture applications.[1][2][3][4][5] Its favorable density, viscosity, and CO₂ solubility,

coupled with its origin from a renewable feedstock, position it as a sustainable alternative to conventional solvents.[1] The protocols provided in this document offer a standardized framework for the synthesis and evaluation of 1,2,3-TMP, facilitating further research and development in this promising area. Future work should focus on process modeling and pilot-scale studies to fully assess its industrial viability and economic feasibility.

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